molecular formula C42H50N4O6S2 B2818982 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide CAS No. 1024316-81-1

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide

Cat. No.: B2818982
CAS No.: 1024316-81-1
M. Wt: 771
InChI Key: JCZYCZUQMHJHKD-UHFFFAOYSA-N
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Description

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes multiple piperidine and sulfonyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves multiple steps, including the formation of intermediate compounds. The process typically begins with the preparation of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline, which is then subjected to further reactions to introduce the benzamide and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and piperidine groups play a crucial role in these interactions, potentially affecting enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(4'-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamido}-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)benzamide is unique due to its complex structure, which includes multiple piperidine and sulfonyl groups, as well as benzamide and aromatic rings

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N4O6S2/c1-27-19-28(2)24-45(23-27)53(49,50)37-13-7-33(8-14-37)41(47)43-39-17-11-35(21-31(39)5)36-12-18-40(32(6)22-36)44-42(48)34-9-15-38(16-10-34)54(51,52)46-25-29(3)20-30(4)26-46/h7-18,21-22,27-30H,19-20,23-26H2,1-6H3,(H,43,47)(H,44,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZYCZUQMHJHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C4=CC(=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CC(CC(C6)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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